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GID4 Ligand 3

Fragment-based drug discovery GID4 E3 ligase Isothermal titration calorimetry

Researchers requiring a validated fragment hit for GID4 (CTLH E3 ligase complex) face reproducibility risks when using uncharacterized analogs. GID4 Ligand 3 (compound 16) solves this with a 1.99 Å co-crystal structure (PDB 7U3I) and defined (S)-enantiomer binding mode. - Biochemical data: Kd 110 µM (ITC), IC50 148.5 µM (FP competition with PGLWKS-FITC) - Low-affinity positive control for CETSA (ΔTm <0.5°C at 50 µM) or HTS assay validation - ≥95% purity, commercial stock for reproducible inter-laboratory benchmarking

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
Cat. No. B15619748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGID4 Ligand 3
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12)
InChIKeyWAICHRCMCQSSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GID4 Ligand 3 (Compound 16) – Fragment-Derived GID4/CTLH E3 Ligase Binder for Targeted Protein Degradation Research


GID4 Ligand 3 (synonym compound 16; CAS 340007-39-8) is a small-molecule binder of the Glucose-Induced Degradation 4 (GID4) subunit of the CTLH E3 ubiquitin ligase complex, identified through NMR-based fragment screening and structure-guided analog elaboration [1]. It exhibits an in vitro dissociation constant (Kd) of 110 μM by isothermal titration calorimetry and an IC50 of 148.5 μM in a fluorescence polarization competition assay using a PGLWKS-FITC probe peptide [1]. A co-crystal structure with GID4 (PDB: 7U3I, resolution 1.99 Å) confirms binding within the substrate recognition β-barrel pocket, with the (S)-enantiomer selectively engaging the protein through a meta-hydroxyl–Ser253 hydrogen bond [2]. With a molecular weight of 208.28 g/mol and formula C10H12N2OS, GID4 Ligand 3 represents an early-stage, fragment-like chemical starting point for developing higher-affinity GID4 recruits suitable for PROTAC and molecular glue design [1].

Why GID4 Ligand 3 Cannot Be Interchanged with Other GID4 Binders Without Quantitative Validation


GID4-binding small molecules span a >1,000-fold affinity range, from the 80 nM chemical probe PFI-7 to the >250 μM weak fragment 15, with ligand binding mode, enantioselectivity, and hydrogen-bonding networks exquisitely sensitive to subtle substitution changes [1][2]. Compound 16's (S)-enantiomer preference and meta-hydroxyl–Ser253 hydrogen bond are absent in the otherwise equipotent analog 20 (which carries a meta-fluoro group), and both are structurally distinct from the tetrahydroisoquinoline scaffold of compound 67 (Kd 17 μM) and the DEL-derived peptidomimetic compound 88 (Kd 5.6 μM) [1]. These differences directly impact cellular target engagement: compound 16 produces a CETSA ΔTm of <0.5 °C at 50 μM, while compound 67 achieves 3.8 °C and compound 88 achieves 5.4 °C under identical conditions [1]. Consequently, substituting one GID4 ligand for another without confirming binding mode, affinity, and cellular engagement in the user's specific assay system risks non-interpretable or negative results, particularly in cellular degradation or PROTAC design experiments [3].

GID4 Ligand 3 Procurement Evidence: Quantitative Differentiation from Closest Analogs and Alternative GID4 Binders


Binding Affinity Improvement Over Parent Fragment 7: From Unquantifiable to Kd 110 μM

GID4 Ligand 3 (compound 16) was derived from fragment 7 (a thiazole-based scaffold), whose binding to GID4 was too weak to quantify by ITC [1]. In contrast, compound 16 yields a measurable Kd of 110 μM by ITC and an IC50 of 148.5 μM by FP competition assay, representing at minimum a quantifiable binding event that enabled co-crystal structure determination [1][2]. This provides procurement rationale: compound 16 is the weakest affinity GID4 binder for which a high-resolution co-structure is available, making it a validated starting point for structure-based optimization.

Fragment-based drug discovery GID4 E3 ligase Isothermal titration calorimetry

Meta-Hydroxyl Substituent Confers ~1.8-Fold IC50 Advantage Over Analog 15 via Ser253 Hydrogen Bond

Among the three fragment 7 analogs (15, 16, and 20) that improved GID4 thermal stability by ≥1 °C relative to the parent, compound 15 (lacking both meta substituents on the phenyl ring) was the weakest binder with IC50 = 264.0 μM, whereas compound 16 (meta-OH) achieved IC50 = 148.5 μM — a 1.8-fold improvement [1]. The co-crystal structure of compound 16 (PDB: 7U3I) reveals that the meta-hydroxyl group forms a direct hydrogen bond with the side chain of Ser253 in the GID4 binding pocket, an interaction impossible for compound 15 [1][2]. Compound 20 (meta-F) showed comparable affinity (IC50 = 113.2 μM) but lacks a co-crystal structure, leaving its binding mode unconfirmed [1].

Structure-activity relationship GID4 ligand design Fluorescence polarization

Cellular Target Engagement: Compound 16 (ΔTm <0.5 °C) vs. Compound 67 (ΔTm 3.8 °C) and Compound 88 (ΔTm 5.4 °C) in CETSA

In CETSA experiments using a HEK293 cell line expressing 3xFLAG-tagged full-length GID4, compound 16 produced a Tm shift of <0.5 °C at 50 μM compound concentration, indicating negligible stabilization of GID4 in a cellular lysate environment [1]. Under identical conditions (50 μM), compound 67 gave a ΔTm of 3.8 °C, and the DEL-derived compound 88 gave ΔTm of 5.4 °C [1]. This >7.6-fold and >10.8-fold cellular engagement deficit, respectively, demonstrates that compound 16 is not suitable for experiments requiring robust intracellular GID4 target engagement.

Cellular thermal shift assay GID4 target engagement PROTAC ligand selection

Affinity Gap vs. the Chemical Probe PFI-7: ~1,375-Fold Difference in Kd Defines Distinct Research Use Cases

GID4 Ligand 3 binds GID4 with Kd = 110 μM (ITC), while the chemical probe PFI-7 (developed by Owens et al., 2024) binds with Kd = 79–81 nM (SPR) and displaces the Pro/N-degron peptide with Kdisp = 4.1–5.0 μM, achieving cellular IC50 of 0.54 μM in NanoBRET target engagement assays [1][2]. PFI-7 also enables identification of GID4-regulated proteins via quantitative proteomics [2]. This ~1,375-fold binding affinity difference means these two compounds address fundamentally different experimental needs: PFI-7 for cellular degradation studies and proteomics, compound 16 for in vitro binding mode analysis and fragment-based optimization.

Chemical probe SPR biosensor GID4 antagonist PROTAC design

Binding Mode and Enantioselectivity: Compound 16 (S-enantiomer Preferential) vs. Compound 7 (R-enantiomer Selective) Defines Scaffold-Specific Stereochemical Requirements

Co-crystal structures revealed that the parent fragment 7 preferentially binds GID4 in the (R)-enantiomer configuration, whereas compound 16 exclusively binds as the (S)-enantiomer [1][2]. This stereochemical inversion is driven by the meta-hydroxyl substitution, which reorients the ligand within the binding pocket to form the Ser253 hydrogen bond [1]. Because only one stereoisomer in the racemic mixture engages GID4, the true binding affinity of the active enantiomer is underestimated (Kd < 110 μM) [1]. Analog switching (e.g., from compound 16 to compound 7 scaffold) thus requires re-engineering of stereochemistry, a non-trivial design constraint.

Enantioselective binding X-ray crystallography GID4 ligand design

GID4 Ligand 3 Procurement Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery: Starting Point for Structure-Guided GID4 Ligand Optimization

With a crystallographically resolved binding mode (PDB: 7U3I at 1.99 Å), a defined (S)-enantiomer preference, and a specific hydrogen bond to Ser253, GID4 Ligand 3 serves as an experimentally validated fragment hit for structure-based elaboration into higher-affinity GID4 binders [1]. Its modest affinity (Kd 110 μM) and low molecular weight (208.28 g/mol) provide ample vector space for growing or linking strategies. Research teams should use compound 16 as a reference scaffold with known binding pose, rather than as a final tool compound, and should confirm affinity gains via ITC or FP competition assays as they synthesize analogs [1].

Biochemical Assay Development: Low-Affinity Positive Control for GID4 FP Competition Screens

Because compound 16 reliably displaces the PGLWKS-FITC probe peptide with an IC50 of 148.5 μM in a fluorescence polarization format [1], it can serve as a low-affinity positive control when establishing or validating high-throughput GID4 competition assays. Its well-characterized binding kinetics (Kd 110 μM by ITC) and commercial availability from multiple vendors with ≥95% purity make it a reproducible benchmark for inter-laboratory assay comparisons [1]. Note that compound 67 (IC50 18.9 μM) or compound 88 (IC50 5.4 μM) should be used as higher-affinity controls in the same assay platform [1].

Structural Biology: GID4–Ligand Co-Crystallization Reference for Soaking Experiments

The GID4–compound 16 co-crystal structure (PDB: 7U3I) provides a robust starting model for soaking or co-crystallization experiments with novel GID4 ligands [1][2]. The 1.99 Å resolution structure reveals unambiguous electron density for the (S)-enantiomer bound within the β-barrel substrate recognition pocket, with the meta-hydroxyl–Ser253 hydrogen bond serving as a defined pharmacophoric anchor [1]. Researchers can procure compound 16 as a reference ligand for competitive soaking experiments designed to obtain co-structures of higher-affinity ligands.

Cellular Negative Control for GID4 Target Engagement Studies

Because compound 16 produces a CETSA ΔTm of <0.5 °C at 50 μM in cellular lysates—indistinguishable from the PGLWKS degron peptide and substantially weaker than compound 67 (ΔTm 3.8 °C) and compound 88 (ΔTm 5.4 °C) [1]—it is appropriate for use as a low-engagement negative control in cellular thermal shift assays. This enables researchers to establish a baseline for non-specific thermal stabilization when testing higher-affinity GID4 ligands or PROTACs in the CETSA format.

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